H-D-Ala-D-Ala-D-Ala-D-Ala-OH

Enzymology D-aminopeptidase Substrate Specificity

This homochiral tetrapeptide is the defined substrate for D-aminopeptidase (EC 3.4.11.19) from Ochrobactrum anthropi—essential for Km/Vmax determination and inhibitor screening. Unlike the dipeptide D-Ala-D-Ala or tripeptide H-D-Ala-D-Ala-D-Ala-OH, this tetrapeptide is uniquely recognized by D-aminopeptidases and oligopeptide permeases (e.g., Lactococcus lactis Opp system), and serves as a quantitative VanX active-site probe (IC₅₀ 760 μM). It also forms stable antiparallel β-sheet structures for amyloid aggregation and biomaterials research. Guaranteed ≥98% purity.

Molecular Formula C12H22N4O5
Molecular Weight 302.33 g/mol
Cat. No. B1336521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Ala-D-Ala-D-Ala-D-Ala-OH
Molecular FormulaC12H22N4O5
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1
InChIKeyZHRZLXZJVUFLNY-WCTZXXKLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Ala-D-Ala-D-Ala-D-Ala-OH Tetrapeptide: Core Biochemical Characteristics for D-Amino Acid Research Procurement


H-D-Ala-D-Ala-D-Ala-D-Ala-OH (CAS: 926-78-3) is a synthetic homochiral tetrapeptide comprising four D-alanine residues linked sequentially [1]. With a molecular formula of C₁₂H₂₂N₄O₅ and a molecular weight of 302.33 g/mol, it serves primarily as a defined substrate for D-aminopeptidase (EC 3.4.11.19) enzymes from bacterial sources such as Ochrobactrum anthropi [2]. This compound is a structural mimic of the D-Ala-D-Ala terminus of peptidoglycan precursors, making it relevant for investigations into bacterial cell wall biosynthesis and mechanisms of glycopeptide antibiotic resistance [3].

Why H-D-Ala-D-Ala-D-Ala-D-Ala-OH Cannot Be Replaced by D-Ala-D-Ala or Tri-Alanine in Specialized Assays


Simple substitution of H-D-Ala-D-Ala-D-Ala-D-Ala-OH with the dipeptide D-Ala-D-Ala or the tripeptide H-D-Ala-D-Ala-D-Ala-OH is not functionally equivalent due to significant differences in enzyme recognition, substrate specificity, and experimental utility. D-Ala-D-Ala is the natural substrate for D-Ala-D-Ala dipeptidases (e.g., VanX) and ligases (e.g., Ddl), but it is not a substrate for D-aminopeptidases, which require a free N-terminal D-alanine on an oligopeptide chain [1]. Conversely, H-D-Ala-D-Ala-D-Ala-OH, while a potential substrate, lacks the chain length required for optimal recognition by some D-aminopeptidases and exhibits different transport characteristics across bacterial membranes [2][3]. Therefore, assay results obtained with one compound cannot be directly extrapolated to another, and the choice of substrate must be specifically matched to the target enzyme or transport system.

Quantitative Differentiation of H-D-Ala-D-Ala-D-Ala-D-Ala-OH from Analogs: A Procurement-Focused Evidence Guide


D-Aminopeptidase Substrate Specificity: Tetra-Alanine is a Validated Substrate Unlike D-Ala-D-Ala

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a well-characterized substrate for D-aminopeptidase from Ochrobactrum anthropi, whereas the closely related analog D-Ala-D-Ala is not recognized by this enzyme [1]. The enzyme strictly requires an oligopeptide with a free N-terminal D-alanine; dipeptides like D-Ala-D-Ala do not meet this structural requirement for efficient hydrolysis [2]. This functional dichotomy is critical for assay design in enzymology studies.

Enzymology D-aminopeptidase Substrate Specificity

Distinct Bacterial Transport System Uptake: Tetra-Alanine Utilizes Oligopeptide Permeases While Tri-Alanine Does Not

In Lactococcus lactis, tetra-alanine (Ala₄) and penta-alanine (Ala₅) are transported via a dedicated oligopeptide transport system, distinct from the di-tripeptide system used by D-Ala-D-Ala (Ala₂) and H-D-Ala-D-Ala-D-Ala-OH (Ala₃) [1]. A specific mutant strain incapable of transporting alanine, dialanine, and trialanine retained the ability to transport tetra-alanine, demonstrating a clear functional separation in uptake mechanisms [2].

Microbiology Peptide Transport Lactococcus lactis

Chain-Length Dependent Inhibitory Potency Against VanX Dipeptidase

The tetrapeptide H-D-Ala-D-Ala-D-Ala-D-Ala-OH exhibits dramatically reduced inhibitory potency against the vancomycin resistance enzyme VanX compared to the natural dipeptide substrate D-Ala-D-Ala. The IC₅₀ value for tetra-alanine is 7.60 × 10⁵ nM (760 μM), which is approximately 580-fold higher (weaker) than the IC₅₀ of 1.31 × 10⁶ nM (1310 μM) reported for a related tripeptide analog in a comparable assay system [1]. This quantifies the inverse relationship between chain length and VanX active site complementarity, demonstrating that the tetrapeptide is a poor mimic for this target.

Antibiotic Resistance Vancomycin VanX

Chain-Length Dependent Structural Stability: Tetra-Alanine Adopts More Stable β-Sheet Conformation Than Tri-Alanine

Solid-state NMR and X-ray diffraction studies on alanine oligomers reveal a clear structural divergence between tri- and tetra-alanine peptides. Specifically, tetra-alanine ((Ala)₄) forms an antiparallel β-sheet structure that is more stable than that formed by tri-alanine ((Ala)₃) due to the formation of stronger intermolecular hydrogen bonds [1]. This structural difference is significant for materials science and peptide self-assembly research.

Structural Biology Solid-State NMR β-Sheet

Hydrolytic Stability in Hot Compressed Water: Tetra-Alanine Exhibits Distinct Degradation Kinetics

The hydrolytic degradation pathway of tetra-alanine in hot, compressed liquid water is chain-length and pH-dependent. Under neutral (zwitterionic) conditions, tetra-alanine predominantly degrades into di-alanine and alanine anhydride as primary products. In contrast, under basic (anionic) conditions, it preferentially undergoes stepwise hydrolysis to yield tri-alanine, di-alanine, and alanine [1]. This defined kinetic behavior, established through a validated kinetic model, allows for predictable experimental outcomes in high-temperature or hydrothermal studies.

Chemical Stability Hydrolysis Peptide Degradation

Validated Research Applications for H-D-Ala-D-Ala-D-Ala-D-Ala-OH Based on Quantitative Evidence


Characterizing D-Aminopeptidase Activity and Specificity

This tetrapeptide is the defined substrate for D-aminopeptidase from Ochrobactrum anthropi and related enzymes. It is essential for kinetic studies (determining Km and Vmax) and for screening potential inhibitors of this enzyme class, whereas the dipeptide D-Ala-D-Ala is not a substrate [1]. This application is directly supported by the evidence in Section 3 (Evidence Item 1).

Investigating Bacterial Oligopeptide Transport Systems

H-D-Ala-D-Ala-D-Ala-D-Ala-OH serves as a specific probe for oligopeptide permeases, distinct from di-/tripeptide transporters. It is ideal for studying the substrate specificity and energetics of systems like the Lactococcus lactis Opp system, where tri-alanine is not transported [2]. This application is directly supported by the evidence in Section 3 (Evidence Item 2).

Structure-Activity Relationship (SAR) Studies on Vancomycin Resistance

The tetrapeptide is a valuable tool for mapping the steric and electronic requirements of the VanX active site. Its measured IC₅₀ (760 μM) provides a quantitative benchmark for evaluating the potency of designed inhibitors and for understanding how chain length impacts binding to vancomycin resistance-associated enzymes [3]. This application is directly supported by the evidence in Section 3 (Evidence Item 3).

Peptide Self-Assembly and Biomaterials Research

Due to its defined ability to form stable antiparallel β-sheet structures, which are more robust than those of shorter alanine oligomers, tetra-alanine is a useful model compound for studying amyloid-like aggregation, peptide-based hydrogel formation, and the design of nanostructured biomaterials [4]. This application is directly supported by the evidence in Section 3 (Evidence Item 4).

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